molecular formula C18H19ClO4 B3936938 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde

4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No. B3936938
M. Wt: 334.8 g/mol
InChI Key: XJAGRBHIFJUMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde, also known as CEPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzaldehyde derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. COX-2 is an enzyme that is involved in the production of inflammatory mediators, while Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense. By inhibiting COX-2 and activating the Nrf2 pathway, 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde may reduce inflammation and oxidative stress, which are implicated in a range of diseases.
Biochemical and Physiological Effects:
4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been found to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde is its high purity, which allows for accurate and reproducible results in lab experiments. Additionally, 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been found to be relatively stable and can be stored for extended periods without significant degradation. However, one limitation of 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde is its low solubility in water, which may limit its use in certain experiments. Moreover, the mechanism of action of 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood, which may make it challenging to design experiments to elucidate its effects.

Future Directions

There are several future directions for research on 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde. One area of interest is the development of more efficient synthesis methods that can yield 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde with higher purity and yield. Additionally, further studies are needed to elucidate the mechanism of action of 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde and its effects on different cell types and tissues. Moreover, the potential applications of 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde in the treatment of neurodegenerative diseases and cancer warrant further investigation. Finally, the development of 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde analogs with improved pharmacokinetic properties may lead to the development of more effective drugs.

Scientific Research Applications

4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. Additionally, 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have potential as an anticancer agent, as it induces apoptosis in cancer cells. Moreover, 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO4/c1-3-14-11-15(5-6-16(14)19)22-8-9-23-17-7-4-13(12-20)10-18(17)21-2/h4-7,10-12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAGRBHIFJUMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)C=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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